molecular formula C26H24N4O3S B2425402 14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 1024264-29-6

14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2425402
CAS No.: 1024264-29-6
M. Wt: 472.56
InChI Key: JTNLMDMKXMEQGO-UHFFFAOYSA-N
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Description

14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a pyridine ring and a nitro group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzodiazepine core.

    Addition of the Nitro Group: The nitro group is added via nitration, using a mixture of concentrated nitric and sulfuric acids.

    Final Assembly: The final step involves the coupling of the pyridine ring with the benzodiazepine core, followed by purification through recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing automated synthesis and purification techniques.

Chemical Reactions Analysis

14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anxiolytic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, making it useful as an anxiolytic agent. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

When compared to other benzodiazepines, 14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one stands out due to its unique structural features and functional groups. Similar compounds include:

    Diazepam: A widely used benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and hypnotic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

The presence of the nitro group and the pyridine ring in this compound imparts unique chemical and biological properties, distinguishing it from other benzodiazepines.

Properties

IUPAC Name

9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-26(2)14-20-24(21(31)15-26)25(29-19-8-4-3-7-18(19)28-20)17-13-16(30(32)33)10-11-22(17)34-23-9-5-6-12-27-23/h3-13,25,28-29H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNLMDMKXMEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])SC5=CC=CC=N5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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